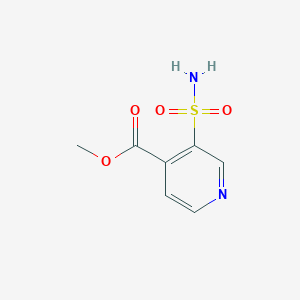![molecular formula C16H20N2O B15306214 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)
1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one is a chemical compound with the molecular formula C16H20N2O It is known for its unique structure, which includes a pyrazole ring substituted with a tert-butylphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of 4-tert-butylphenylhydrazine with acetylacetone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions requiring anti-inflammatory or analgesic treatments.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylacetophenone: Similar structure but lacks the pyrazole ring.
1-(4-tert-Butylphenyl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione: Contains additional aromatic substitution.
Uniqueness
1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C16H20N2O |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
1-[1-(4-tert-butylphenyl)-5-methylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C16H20N2O/c1-11-15(12(2)19)10-17-18(11)14-8-6-13(7-9-14)16(3,4)5/h6-10H,1-5H3 |
Clave InChI |
GXTPETNGNJWNPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C2=CC=C(C=C2)C(C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B15306149.png)

![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15306171.png)
amine](/img/structure/B15306190.png)
![1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid](/img/structure/B15306200.png)




![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
![(2R)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15306236.png)
